molecular formula C7H7N3O4S B13749198 3,5-Dinitro-4-ethylthiopyridine CAS No. 31872-77-2

3,5-Dinitro-4-ethylthiopyridine

Cat. No.: B13749198
CAS No.: 31872-77-2
M. Wt: 229.22 g/mol
InChI Key: PMLSQDRPDKRVLS-UHFFFAOYSA-N
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Description

3,5-Dinitro-4-ethylthiopyridine is a chemical compound with the molecular formula C7H7N3O4S It is a derivative of pyridine, characterized by the presence of two nitro groups at the 3 and 5 positions and an ethylthio group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-4-ethylthiopyridine typically involves the nitration of 4-ethylthiopyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-4-ethylthiopyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dinitro-4-ethylthiopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dinitro-4-ethylthiopyridine involves its interaction with molecular targets through its nitro and ethylthio groups. The nitro groups can participate in redox reactions, while the ethylthio group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitro-4-ethylthiopyridine is unique due to the presence of both nitro and ethylthio groups, which confer distinct chemical reactivity and potential applications. Its specific substitution pattern on the pyridine ring differentiates it from other nitro-substituted heterocycles, making it a valuable compound for targeted synthesis and research.

Properties

CAS No.

31872-77-2

Molecular Formula

C7H7N3O4S

Molecular Weight

229.22 g/mol

IUPAC Name

4-ethylsulfanyl-3,5-dinitropyridine

InChI

InChI=1S/C7H7N3O4S/c1-2-15-7-5(9(11)12)3-8-4-6(7)10(13)14/h3-4H,2H2,1H3

InChI Key

PMLSQDRPDKRVLS-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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